molecular formula C20H24F3NO B3134727 2-(2-methyl-2-adamantyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 400083-16-1

2-(2-methyl-2-adamantyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B3134727
CAS RN: 400083-16-1
M. Wt: 351.4 g/mol
InChI Key: UEEOIMQULABOQF-UHFFFAOYSA-N
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Description

This compound contains an adamantyl group, a trifluoromethyl group, and a phenyl group. The adamantyl group is a bulky, three-dimensional structure derived from adamantane, a type of diamondoid . The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . The phenyl group is a functional group that consists of six carbon atoms attached in a hexagonal planar ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions such as Friedel-Crafts acylation, nucleophilic substitution, or coupling reactions .


Molecular Structure Analysis

The adamantyl group is known for its rigid and highly symmetrical three-dimensional structure . The trifluoromethyl group is electron-withdrawing, which can influence the reactivity of the molecule . The phenyl group is a planar, aromatic system .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the steric bulk of the adamantyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the polarity and acidity of compounds . The adamantyl group could influence the compound’s solubility and stability .

Future Directions

The future directions for this compound would depend on its potential applications. Given the presence of the adamantyl and trifluoromethyl groups, it could be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

2-(2-methyl-2-adamantyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3NO/c1-19(15-6-12-5-13(8-15)9-16(19)7-12)11-18(25)24-17-4-2-3-14(10-17)20(21,22)23/h2-4,10,12-13,15-16H,5-9,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEOIMQULABOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3CC(C2)CC1C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-2-adamantyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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